4,8-二磺基-2,6-萘二甲酸

描述

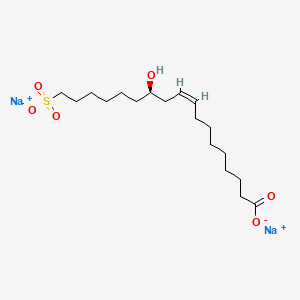

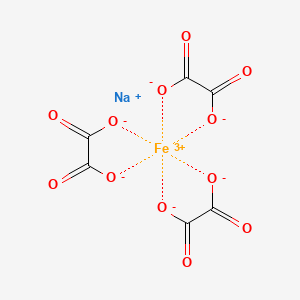

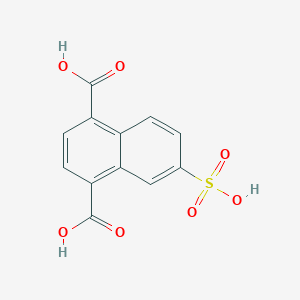

4,8-Disulfo-2,6-naphthalenedicarboxylic acid is a chemical compound with the molecular formula C12H8O10S2 . Its average mass is 376.316 Da and its monoisotopic mass is 375.955872 Da . It is also known by its IUPAC name 4,8-Disulfo-2,6-naphthalenedicarboxylic acid .

Molecular Structure Analysis

The molecular structure of 4,8-Disulfo-2,6-naphthalenedicarboxylic acid consists of 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 200 Ų and the molar refractivity is 77.6±0.4 cm³ .Physical And Chemical Properties Analysis

4,8-Disulfo-2,6-naphthalenedicarboxylic acid has a density of 1.9±0.1 g/cm³ . The index of refraction is 1.731 and the surface tension is 104.6±3.0 dyne/cm . The molar volume is 194.2±3.0 cm³ .科学研究应用

Metal-Organic Frameworks (MOFs) and Coordination Polymers

4,8-Disulfo-2,6-naphthalenedicarboxylic acid serves as a valuable building block for constructing metal-organic coordination polymers (MOCPs) and MOFs. These porous materials exhibit fascinating properties, such as high surface area, tunable pore sizes, and selective adsorption capabilities. Researchers have harnessed the unique coordination ability of this compound to create MOFs with applications in gas storage, separation, and catalysis .

Polyethylene Naphthalate (PEN) Synthesis

This compound acts as a precursor in the production of high-performance polyethylene naphthalate (PEN). PEN is a polyester that combines the desirable properties of polyethylene terephthalate (PET) with enhanced thermal stability and mechanical strength. It finds applications in food packaging, electronics, and textiles. The incorporation of 4,8-disulfo-2,6-naphthalenedicarboxylic acid into the polymer backbone contributes to PEN’s exceptional performance .

Adsorption and Separation Technologies

Due to its unique structure and functional groups, 4,8-disulfo-2,6-naphthalenedicarboxylic acid can be employed in adsorption processes. Researchers explore its use in removing heavy metals, dyes, and organic pollutants from water and industrial effluents. The compound’s sulfonic acid groups enhance its affinity for metal ions and other contaminants, making it an effective adsorbent material .

Electrochemical Applications

The compound’s electrochemical properties make it interesting for applications in energy storage devices. Researchers investigate its potential as an electrode material in supercapacitors and lithium-ion batteries. Its redox activity and stability contribute to improved energy storage performance .

Catalysis and Green Chemistry

4,8-Disulfo-2,6-naphthalenedicarboxylic acid can serve as a ligand in catalytic reactions. Its coordination with metal ions enables the design of novel catalysts for organic transformations. Researchers explore its use in green chemistry processes, such as C-C bond formation, oxidation, and esterification reactions .

Polymer Blends and Composites

In polymer science, blending 4,8-disulfo-2,6-naphthalenedicarboxylic acid with other polymers can lead to improved material properties. By incorporating it into polymer matrices, researchers enhance mechanical strength, thermal stability, and flame resistance. Applications include engineering plastics, fibers, and films .

安全和危害

The safety and hazards associated with 4,8-Disulfo-2,6-naphthalenedicarboxylic acid are symbolized by GHS05 and GHS07 . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338+P310, P332+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

4,8-disulfonaphthalene-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O10S2/c13-11(14)5-1-7-8(10(3-5)24(20,21)22)2-6(12(15)16)4-9(7)23(17,18)19/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWYRGRHXNAOLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)

![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)

![(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3069459.png)